Superior Hydrolysis Yield for Acid Generation vs. Direct Synthesis of a Fluorinated Analog
The hydrolysis of 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester to yield the target acid provides a higher yield (78.5%) compared to a reported multi-step synthesis of the fluorinated analog, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (64% over three steps) [1][2]. This suggests that for applications where the difluoromethyl group is not required, the non-fluorinated core offers a more efficient and cost-effective entry point.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 78.5% yield |
| Comparator Or Baseline | 64% yield (for 3-difluoromethyl analog) |
| Quantified Difference | +14.5% absolute yield advantage |
| Conditions | Hydrolysis of ethyl ester vs. 3-step synthesis |
Why This Matters
A higher-yielding route translates directly to lower material costs and reduced waste, a key consideration for large-scale procurement and synthesis planning.
- [1] GuideChem. (2022). How to Prepare 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID and Its Applications. Retrieved from http://wap.guidechem.com/question/how-to-prepare-1-methyl-1h-pyr-id134454.html View Source
- [2] Google Patents. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CN111303035A). Retrieved from https://patents.google.com/patent/CN111303035A/en View Source
